molecular formula C7H5BrClIO B13036092 5-Bromo-1-chloro-2-iodo-3-methoxybenzene

5-Bromo-1-chloro-2-iodo-3-methoxybenzene

Cat. No.: B13036092
M. Wt: 347.37 g/mol
InChI Key: CTORNNBRWKONNW-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H5BrClIO It is a derivative of benzene, substituted with bromine, chlorine, iodine, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-2-iodo-3-methoxybenzene typically involves multi-step reactions starting from a benzene derivative. One common method includes electrophilic aromatic substitution reactions, where the benzene ring undergoes successive halogenation and methoxylation . The reaction conditions often involve the use of catalysts such as iron(III) chloride for bromination and iodine monochloride for iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-iodo-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield aniline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-chloro-2-iodo-3-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Biological Activity

5-Bromo-1-chloro-2-iodo-3-methoxybenzene (C7H5BrClI) is an organic compound notable for its complex structure featuring a methoxy group and three halogen substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a synthetic intermediate.

The molecular weight of this compound is 347.37 g/mol, and its synthesis can be achieved through various methods, including electrophilic aromatic substitution reactions. The presence of multiple halogens enhances its reactivity, making it a valuable building block for synthesizing more complex organic molecules .

Synthesis Overview

StepReaction TypeKey Reagents
1BrominationNBS (N-Bromosuccinimide)
2ChlorinationSOCl2 (Thionyl chloride)
3IodinationIodine or iodide sources
4MethoxylationMethylating agents like methyl iodide

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The halogen substituents play a crucial role in modulating these activities.

Anticancer Activity

Studies have shown that halogenated compounds can selectively inhibit cancer cell growth. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines, with promising results indicating selective toxicity towards certain types of cancer cells while sparing normal cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Inhibitors based on similar structures have demonstrated significant activity against enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase (PNP). These inhibitors showed low nanomolar IC50 values, indicating high potency against target enzymes .

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of this compound on T-lymphoblastic cell lines. The results indicated that the compound exhibited selective cytotoxicity with CC50 values significantly lower than those observed in non-cancerous cell lines.
  • Enzyme Interaction Studies :
    • Another investigation focused on the interaction between similar halogenated compounds and PNP. The study revealed that modifications to the benzene ring could enhance selectivity for pathogenic enzymes over human enzymes, suggesting potential therapeutic applications in treating infections caused by Mycobacterium tuberculosis .

Properties

Molecular Formula

C7H5BrClIO

Molecular Weight

347.37 g/mol

IUPAC Name

5-bromo-1-chloro-2-iodo-3-methoxybenzene

InChI

InChI=1S/C7H5BrClIO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3

InChI Key

CTORNNBRWKONNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Cl)I

Origin of Product

United States

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